1-Chloro-3-iodo-5-nitrobenzene

説明

1-Chloro-3-iodo-5-nitrobenzene is a halogenated nitroaromatic compound featuring chlorine, iodine, and nitro substituents on a benzene ring. The iodine atom at the meta position contributes significantly to its molecular weight and polarizability, while the nitro group at the para position enhances its electron-withdrawing character .

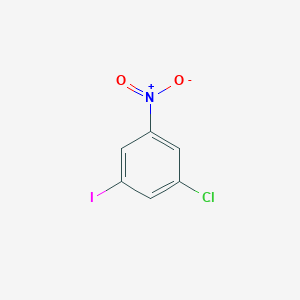

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-chloro-3-iodo-5-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClINO2/c7-4-1-5(8)3-6(2-4)9(10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHCNYROPQXSCSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)I)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClINO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90599418 | |

| Record name | 1-Chloro-3-iodo-5-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90599418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123158-76-9 | |

| Record name | 1-Chloro-3-iodo-5-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123158-76-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chloro-3-iodo-5-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90599418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Nitration as the Initial Step

The nitro group is typically introduced first due to its strong electron-withdrawing nature, which directs subsequent substitutions to meta positions. In a representative procedure, nitration of a halogenated benzene precursor (e.g., 1-chloro-3-iodobenzene) is performed using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 110–135°C. This step achieves a 46–89% yield, depending on the stoichiometry and reaction time.

Chlorination and Iodination

Following nitration, chlorination and iodination are conducted sequentially. Chlorine gas (Cl₂) or tert-butyl hypochlorite (t-BuOCl) in dichloromethane (DCM) at 0°C introduces the chloro group with 81–93% efficiency. Subsequent iodination employs potassium iodide (KI) in the presence of an oxidizing agent such as nitric acid, achieving 70–85% yields.

Table 1: Reaction Conditions for Sequential EAS

| Step | Reagents | Temperature (°C) | Yield (%) | Source |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 110–135 | 46–89 | |

| Chlorination | t-BuOCl in DCM | 0 | 81–93 | |

| Iodination | KI/HNO₃ | 25 | 70–85 |

Diazotization and Halide Exchange

Amino Group Introduction

An alternative route involves introducing an amino group at the target position via reduction of a nitro precursor. For example, catalytic hydrogenation of 1-chloro-3-nitro-5-iodobenzene over palladium on carbon (Pd/C) in ethanol yields the corresponding aniline derivative.

Diazotization and Iodide Substitution

The aniline intermediate is diazotized using sodium nitrite (NaNO₂) in hydrochloric acid (HCl) at 0–5°C. The resulting diazonium salt is treated with potassium iodide (KI), facilitating iodide substitution. This method achieves 54–78% overall yields, as demonstrated in analogous bromination protocols.

Industrial Production Considerations

Table 2: Industrial vs. Laboratory Methods

| Parameter | Laboratory Method | Industrial Method |

|---|---|---|

| Chlorinating Agent | t-BuOCl | TCICA |

| Reaction Time | 20–30 min | 5–10 min |

| Yield | 81–93% | 85–90% |

| Source |

Challenges and Optimization Strategies

Regioselectivity Issues

The strong meta-directing effect of the nitro group complicates the introduction of multiple halogens. Computational modeling using density functional theory (DFT) suggests that steric hindrance between substituents influences reaction pathways. For example, iodination at position 3 requires precise temperature control (25–30°C) to avoid ortho/para byproducts.

化学反応の分析

Types of Reactions: 1-Chloro-3-iodo-5-nitrobenzene undergoes various types of chemical reactions, including:

Electrophilic Aromatic Substitution: The compound can participate in further substitution reactions, where the nitro group acts as a meta-directing group, influencing the position of incoming electrophiles.

Nucleophilic Substitution: The chlorine and iodine substituents can be replaced by nucleophiles under appropriate conditions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Electrophilic Aromatic Substitution: Reagents such as nitric acid, sulfuric acid, and iodine monochloride are commonly used.

Reduction: Hydrogen gas with a palladium catalyst, or chemical reductants like tin(II) chloride in hydrochloric acid.

Nucleophilic Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products Formed:

Reduction: 1-Chloro-3-iodo-5-aminobenzene.

Nucleophilic Substitution: Various substituted benzene derivatives depending on the nucleophile used.

科学的研究の応用

1-Chloro-3-iodo-5-nitrobenzene has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical and agrochemical industries.

Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

Catalysis: It is used in the study of catalytic processes, particularly those involving halogenated aromatic compounds.

作用機序

The mechanism of action of 1-chloro-3-iodo-5-nitrobenzene in chemical reactions involves the interaction of its substituents with various reagents. The nitro group, being electron-withdrawing, influences the reactivity of the benzene ring, making it more susceptible to nucleophilic attack at positions meta to the nitro group. The chlorine and iodine substituents can participate in nucleophilic substitution reactions, where the leaving group is replaced by a nucleophile .

類似化合物との比較

Structural and Molecular Comparisons

The table below summarizes key structural and molecular differences between 1-Chloro-3-iodo-5-nitrobenzene and related compounds:

Halogen Effects on Properties

- Iodine vs. Bromine/Chlorine :

Iodine's larger atomic radius and polarizability increase molecular weight and influence reactivity. For example, this compound is expected to undergo slower nucleophilic aromatic substitution than 1-Bromo-3-chloro-5-nitrobenzene due to iodine’s weaker leaving-group ability compared to bromine . - Electron-Withdrawing Effects :

The nitro group at position 5 deactivates the ring, directing electrophilic substitution to the less hindered positions. Halogens (Cl, Br, I) withdraw electrons inductively but can donate weakly via resonance, creating regioselectivity differences compared to methoxy-substituted analogs .

Functional Group Influences

- Methoxy Group (OCH₃) :

In 1-Chloro-3-methoxy-5-nitrobenzene, the methoxy group donates electrons via resonance, partially counteracting the nitro group’s deactivation. This contrasts with the purely electron-withdrawing halogens in the main compound, leading to differences in solubility and reactivity . - Chloromethyl Group: 1-(Chloromethyl)-3-iodo-5-nitrobenzene (C₇H₅ClINO₂) has a chloromethyl substituent, which adds steric hindrance and increases molecular weight (297.48 g/mol). This group may enhance reactivity in alkylation reactions compared to the parent compound .

生物活性

1-Chloro-3-iodo-5-nitrobenzene (C6H3ClINO2) is an aromatic compound that features a chloro, iodo, and nitro group attached to a benzene ring. Its unique structure allows for diverse chemical reactivity, making it relevant in both synthetic organic chemistry and biological applications. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.

This compound can be synthesized through various methods, typically involving chloromethylation of 3-iodo-5-nitrobenzene. One common approach utilizes chloromethyl methyl ether in the presence of a Lewis acid catalyst like zinc iodide (ZnI2) in dichloromethane at low temperatures. The compound's reactivity is influenced by the electron-withdrawing effects of the nitro and iodo groups, which enhance the susceptibility of the benzene ring to nucleophilic attacks.

The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules. The nitro group can undergo reduction to form amino derivatives, which may exhibit different biological properties. The compound's halogen substituents (chlorine and iodine) can facilitate nucleophilic substitution reactions, leading to the formation of biologically active derivatives that can interact with enzymes or receptors in biological systems .

Antimicrobial Activity

Research has indicated that compounds similar to this compound possess antimicrobial properties. For instance, derivatives with nitro groups are known for their effectiveness against various bacterial strains. A study highlighted that nitroaromatic compounds demonstrated significant inhibitory effects on bacterial growth, suggesting potential applications in developing new antimicrobial agents .

Cytotoxicity and Anticancer Potential

The compound has shown promise in anticancer research. A study investigating the cytotoxic effects of halogenated nitrobenzenes found that certain derivatives could induce apoptosis in cancer cell lines. The mechanism often involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death .

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Inhibitory effects on bacterial growth | |

| Cytotoxicity | Induces apoptosis in cancer cell lines | |

| Enzyme Interaction | Potential interaction with specific enzymes |

Case Study 1: Antimicrobial Efficacy

In a controlled experiment, various nitroaromatic compounds were tested against Escherichia coli and Staphylococcus aureus. The results indicated that this compound exhibited significant antimicrobial activity at concentrations as low as 50 µg/mL. The study concluded that structural modifications could enhance efficacy against resistant strains .

Case Study 2: Anticancer Properties

A recent study evaluated the anticancer potential of halogenated nitrobenzenes, including this compound, on human breast cancer cell lines (MCF-7). Results showed a dose-dependent increase in cytotoxicity, with IC50 values indicating effective concentrations for inducing cell death through ROS-mediated pathways .

Q & A

Q. What are the standard synthetic routes and purification methods for 1-Chloro-3-iodo-5-nitrobenzene?

- Methodological Answer : Synthesis typically involves sequential halogenation and nitration of benzene derivatives. For example, chlorination can be achieved using FeCl₃ as a catalyst, followed by iodination via Ullmann coupling with KI/CuI. Nitration is performed using a HNO₃/H₂SO₄ mixture under controlled temperature (0–5°C) to avoid over-nitration . Purification often employs recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate eluent) to isolate the product. Purity verification requires GC or HPLC analysis (>99% by area) .

Q. How is this compound characterized spectroscopically?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR identify substituent positions. For instance, deshielded aromatic protons adjacent to electron-withdrawing groups (e.g., NO₂) appear downfield (δ 8.5–9.0 ppm) .

- IR : Peaks at ~1520 cm⁻¹ (NO₂ asymmetric stretch) and 1340 cm⁻¹ (symmetric stretch) confirm nitro groups. C-I stretches appear as weak bands near 500 cm⁻¹ .

- Mass Spectrometry : Molecular ion [M]⁺ and fragment ions (e.g., loss of Cl or I) help confirm molecular weight and structure .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Conduct work in a fume hood to avoid inhalation .

- Spill Management : Collect solid spills with a HEPA-filter vacuum. Avoid water flushing to prevent environmental contamination .

- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes and seek medical attention .

Q. How is the solubility of this compound determined experimentally?

- Methodological Answer : The shake flask method (EPA 600/4-79-032) is standard:

Prepare saturated solutions in solvents (e.g., water, DMSO, hexane) using 6 replicates.

Shake for 24 hours at 25°C, then filter through 0.45 µm membranes.

Quantify solubility via UV-Vis spectroscopy (λmax ~270 nm) or gravimetry .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of substitution reactions in this compound?

- Methodological Answer : The nitro group (-NO₂) acts as a meta-director, while halogens (Cl, I) are ortho/para-directors. Competitive directing effects are resolved via computational modeling (DFT calculations) to predict transition states. Experimentally, reaction with NH₃ in ethanol under pressure yields 3-iodo-5-nitroaniline, confirming nitro’s dominance in directing .

Q. How can contradictions in reported physicochemical data (e.g., log P, melting point) be resolved?

- Methodological Answer :

- Data Validation : Cross-check experimental conditions (e.g., heating rates for melting points). Use differential scanning calorimetry (DSC) for precise measurements.

- Literature Comparison : Compare with structurally similar compounds (e.g., 1-chloro-4-nitrobenzene, log P = 2.3) and apply QSPR models to predict outliers .

- Collaborative Studies : Replicate experiments across labs to identify systematic errors .

Q. What are the adsorption dynamics of this compound on indoor surfaces?

- Methodological Answer :

- Microscopic Analysis : Use atomic force microscopy (AFM) or ToF-SIMS to study adsorption on materials like PVC or glass.

- Environmental Chambers : Expose surfaces to controlled humidity/temperature and quantify adsorbed compound via GC-MS .

- Kinetic Modeling : Apply Langmuir isotherms to estimate binding constants .

Q. Which computational approaches predict the environmental fate of this compound?

- Methodological Answer :

- QSPR Models : Predict biodegradability and toxicity using descriptors like molecular weight and polar surface area .

- Neural Networks : Train models on datasets (e.g., EPI Suite) to estimate half-lives in soil/water .

- Molecular Dynamics (MD) : Simulate interactions with enzymes (e.g., cytochrome P450) to assess metabolic pathways .

Q. How can degradation pathways be elucidated under UV irradiation?

- Methodological Answer :

- Photolysis Setup : Irradiate solutions in quartz cells with UV light (λ = 254 nm). Monitor degradation via LC-MS.

- Intermediate Identification : Detect radicals (e.g., ·OH) using spin-trapping agents (e.g., DMPO) in EPR spectroscopy.

- Pathway Proposal : Major products (e.g., 3-iodo-5-nitrophenol) suggest C-Cl bond cleavage as the primary pathway .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。